![molecular formula C20H20ClN3O2 B10833473 2-[[6-(3-Chloro-4-ethoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B10833473.png)
2-[[6-(3-Chloro-4-ethoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[6-(3-Chloro-4-ethoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol is a complex organic compound that features a pyrimidine ring substituted with a 3-chloro-4-ethoxyphenyl group and an amino group, along with a phenylethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-(3-Chloro-4-ethoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-chloro-4-ethoxybenzaldehyde and guanidine.
Substitution Reactions: The amino group is introduced via nucleophilic substitution reactions.
Coupling with Phenylethanol: The final step involves coupling the pyrimidine derivative with phenylethanol under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[[6-(3-Chloro-4-ethoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
2-[[6-(3-Chloro-4-ethoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 2-[[6-(3-Chloro-4-ethoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-[[6-(3-Chloro-4-methoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol
- 2-[[6-(3-Chloro-4-ethoxyphenyl)pyridine-4-yl]amino]-1-phenylethanol
- 2-[[6-(3-Chloro-4-ethoxyphenyl)quinazoline-4-yl]amino]-1-phenylethanol
Uniqueness
2-[[6-(3-Chloro-4-ethoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both chloro and ethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H20ClN3O2 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
2-[[6-(3-chloro-4-ethoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol |
InChI |
InChI=1S/C20H20ClN3O2/c1-2-26-19-9-8-15(10-16(19)21)17-11-20(24-13-23-17)22-12-18(25)14-6-4-3-5-7-14/h3-11,13,18,25H,2,12H2,1H3,(H,22,23,24) |
InChIキー |
MOEQPDYTFQLEOK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=CC(=NC=N2)NCC(C3=CC=CC=C3)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


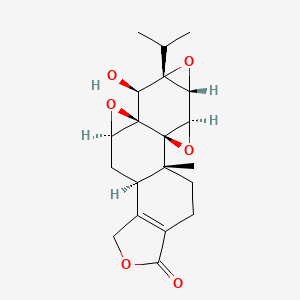
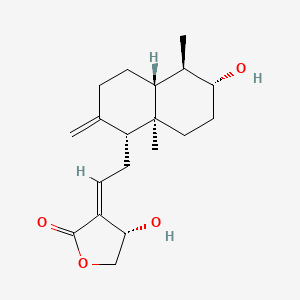
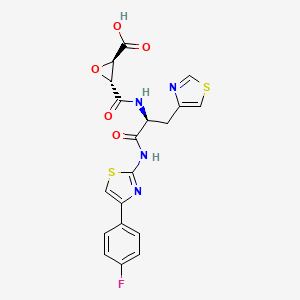
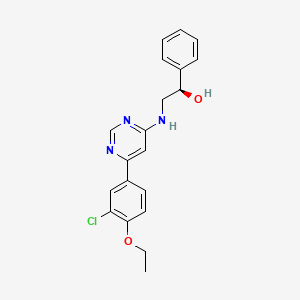
![7-[2-(1-Fluorocyclohexyl)ethyl]-9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraene](/img/structure/B10833413.png)
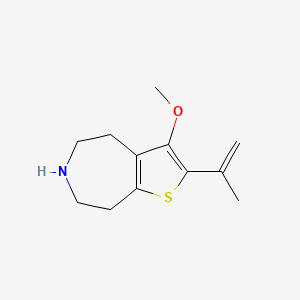
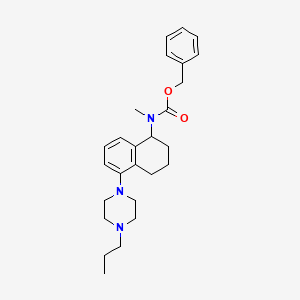
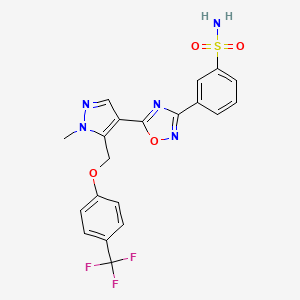
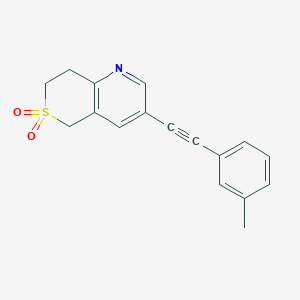

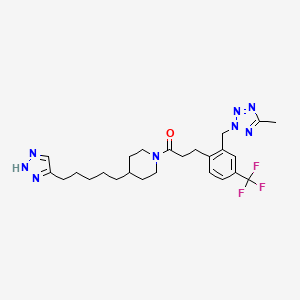
![(3,3-Dimethyl-morpholin-4-yl)[5-(3-chloro-phenylethynyl)-pyrimidin-2-yl]-methanone](/img/structure/B10833453.png)
![3-[[1-(2,6-Difluoroanilino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833455.png)

